2,2-Difluoro-1-phenylpropan-1-amine
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Overview
Description
2,2-Difluoro-1-phenylpropan-1-amine is an organic compound characterized by the presence of two fluorine atoms attached to the second carbon of a propan-1-amine backbone, with a phenyl group attached to the first carbon.
Preparation Methods
The synthesis of 2,2-Difluoro-1-phenylpropan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 1-phenylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve the desired product efficiently .
Chemical Reactions Analysis
2,2-Difluoro-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone, while reduction could produce phenylpropanol.
Scientific Research Applications
2,2-Difluoro-1-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-phenylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can influence its binding affinity and specificity to these targets, potentially altering their activity. For example, the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways .
Comparison with Similar Compounds
2,2-Difluoro-1-phenylpropan-1-amine can be compared with other similar compounds, such as:
1-Phenylpropan-1-amine: Lacks fluorine atoms, resulting in different chemical reactivity and biological activity.
2,2-Dichloro-1-phenylpropan-1-amine: Contains chlorine atoms instead of fluorine, leading to variations in physical and chemical properties.
2,2-Difluoro-1-phenylethan-1-amine: Shorter carbon chain, which affects its overall molecular interactions and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct properties that can be leveraged in various scientific and industrial applications .
Biological Activity
2,2-Difluoro-1-phenylpropan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12F2N, with a molecular weight of approximately 193.21 g/mol. The presence of two fluorine atoms on the carbon adjacent to the amine group enhances its reactivity and binding affinity to biological targets.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C10H12F2N |
Molecular Weight | 193.21 g/mol |
Functional Groups | Amino group, fluorinated carbons |
Solubility | Enhanced solubility in hydrochloride form |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The process often requires careful temperature management to ensure product stability and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in modulating neurotransmitter systems and enzyme interactions.
The compound is believed to interact with specific receptors and enzymes within the body, similar to other biologically active amines. The fluorination enhances its binding affinity, which may lead to increased potency in therapeutic applications.
Therapeutic Potential
Studies suggest that compounds with similar structures can exhibit antidepressant or anxiolytic properties. Although detailed studies specifically on this compound are still ongoing, preliminary findings indicate potential efficacy in treating mood disorders and anxiety-related conditions.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insight into the potential activity of this compound.
- Enzyme Inhibition : Research has shown that structurally similar compounds can inhibit enzymes involved in neurotransmitter metabolism, suggesting that this compound may also possess similar inhibitory properties.
- Receptor Binding Studies : Investigations into receptor interactions indicate that fluorinated amines can bind effectively to serotonin and dopamine receptors, which are critical in mood regulation .
- Antimicrobial Activity : While primarily focused on other derivatives, studies have indicated that fluorinated compounds can exhibit antimicrobial properties against various pathogens .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,1-Difluoro-1-phenylpropan-2-amine | Different fluorination pattern | Variability in reactivity due to structural differences |
2-Fluoro-N-methylphenylpropanamide | Single fluorine atom | Lower binding affinity compared to difluorinated analogs |
3-Fluorophenethylamine | Fluorine on a different carbon | Distinct pharmacological profile |
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,2-difluoro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6,8H,12H2,1H3 |
InChI Key |
HVKZYHAHTWMTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)(F)F |
Origin of Product |
United States |
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